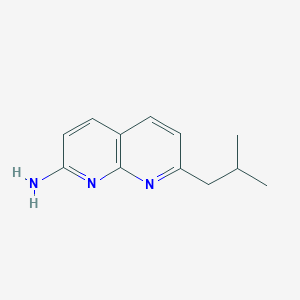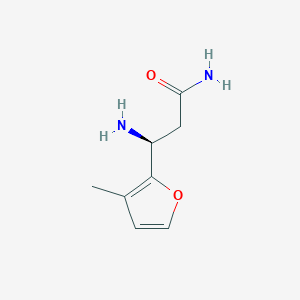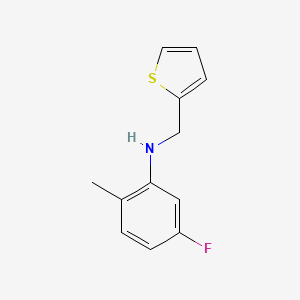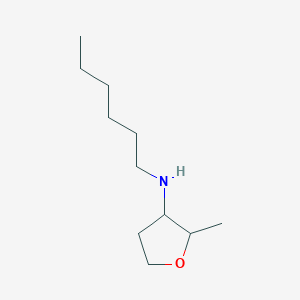
7-(2-Methylpropyl)-1,8-naphthyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-Methylpropyl)-1,8-naphthyridin-2-amine is an organic compound belonging to the class of naphthyridines This compound is characterized by the presence of a naphthyridine ring system substituted with a 2-methylpropyl group at the 7th position and an amine group at the 2nd position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Methylpropyl)-1,8-naphthyridin-2-amine typically involves the following steps:
Formation of the Naphthyridine Ring: The naphthyridine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and an aldehyde or ketone.
Introduction of the 2-Methylpropyl Group: The 2-methylpropyl group can be introduced via an alkylation reaction using 2-methylpropyl bromide or a similar alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the amine form.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted naphthyridines depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 7-(2-Methylpropyl)-1,8-naphthyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
2-Methylpropyl-1,8-naphthyridin-2-amine: Similar structure but lacks the 7th position substitution.
7-(2-Methylpropyl)-1,8-naphthyridin-3-amine: Similar structure but with the amine group at the 3rd position.
7-(2-Methylpropyl)-quinolin-2-amine: Similar structure but with a quinoline ring instead of a naphthyridine ring.
Uniqueness
7-(2-Methylpropyl)-1,8-naphthyridin-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-methylpropyl group at the 7th position and the amine group at the 2nd position can confer distinct properties compared to other similar compounds, making it a valuable compound for research and development.
特性
分子式 |
C12H15N3 |
|---|---|
分子量 |
201.27 g/mol |
IUPAC名 |
7-(2-methylpropyl)-1,8-naphthyridin-2-amine |
InChI |
InChI=1S/C12H15N3/c1-8(2)7-10-5-3-9-4-6-11(13)15-12(9)14-10/h3-6,8H,7H2,1-2H3,(H2,13,14,15) |
InChIキー |
FXJDZNBNYWPRNN-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=NC2=C(C=C1)C=CC(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(Octan-2-yl)amino]butan-1-ol](/img/structure/B13322124.png)

![2-[7-(Aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]ethan-1-amine](/img/structure/B13322126.png)




![N-[(4-chlorophenyl)methyl]-3-methylcyclopentan-1-amine](/img/structure/B13322157.png)
![1-Ethyl-1,7-diazaspiro[4.5]decane](/img/structure/B13322165.png)

![8-Azaspiro[bicyclo[3.2.1]octane-3,3'-pyrrolidin]-5'-one hydrochloride](/img/structure/B13322182.png)

